3-(4-Bromophenyl)pyrido[2,1-b][1,3]thiazol-4-ium tetrafluoroborate
Overview
Description
3-(4-Bromophenyl)pyrido[2,1-b][1,3]thiazol-4-ium tetrafluoroborate is a heterocyclic compound that contains a pyridine ring fused with a thiazole ring, and a bromophenyl group attached to the thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)pyrido[2,1-b][1,3]thiazol-4-ium tetrafluoroborate typically involves the reaction of 4-bromobenzaldehyde with 2-aminopyridine and elemental sulfur in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile. The resulting product is then treated with tetrafluoroboric acid to obtain the tetrafluoroborate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)pyrido[2,1-b][1,3]thiazol-4-ium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted under reflux conditions in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
3-(4-Bromophenyl)pyrido[2,1-b][1,3]thiazol-4-ium tetrafluoroborate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound is used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)pyrido[2,1-b][1,3]thiazol-4-ium tetrafluoroborate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. For example, in antimicrobial applications, the compound disrupts the cell membrane integrity of pathogens, leading to cell death . In anticancer applications, it induces apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: Another thiazole derivative with similar biological activities.
5-(2-Amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol: A compound with a thiazole ring and similar chemical properties.
Uniqueness
3-(4-Bromophenyl)pyrido[2,1-b][1,3]thiazol-4-ium tetrafluoroborate is unique due to its fused pyridine-thiazole ring system, which imparts distinct electronic and steric properties. This structural feature enhances its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(4-bromophenyl)-[1,3]thiazolo[3,2-a]pyridin-4-ium;tetrafluoroborate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrNS.BF4/c14-11-6-4-10(5-7-11)12-9-16-13-3-1-2-8-15(12)13;2-1(3,4)5/h1-9H;/q+1;-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZENCUWIJLINHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=[N+]2C(=C1)SC=C2C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BBrF4NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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